3-cyclopropyl-3-oxo-N-phenylpropanamide
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Overview
Description
3-cyclopropyl-3-oxo-N-phenylpropanamide is an organic compound with the molecular formula C({12})H({13})NO(_{2}) It features a cyclopropyl group, a phenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3-oxo-N-phenylpropanamide typically involves the following steps:
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Formation of the Cyclopropyl Ketone Intermediate
Starting Materials: Cyclopropylcarboxylic acid and a suitable activating agent such as thionyl chloride.
Reaction Conditions: The cyclopropylcarboxylic acid is converted to cyclopropylcarbonyl chloride using thionyl chloride under reflux conditions.
Intermediate: Cyclopropylcarbonyl chloride.
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Amidation Reaction
Starting Materials: Cyclopropylcarbonyl chloride and aniline.
Reaction Conditions: The cyclopropylcarbonyl chloride is reacted with aniline in the presence of a base such as triethylamine to form this compound.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-cyclopropyl-3-oxo-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3-oxo-N-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-3-oxo-N-methylpropanamide: Similar structure but with a methyl group instead of a phenyl group.
3-cyclopropyl-3-oxo-N-ethylpropanamide: Similar structure but with an ethyl group instead of a phenyl group.
3-cyclopropyl-3-oxo-N-benzylpropanamide: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
3-cyclopropyl-3-oxo-N-phenylpropanamide is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic binding sites in biological systems. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
693793-63-4 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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